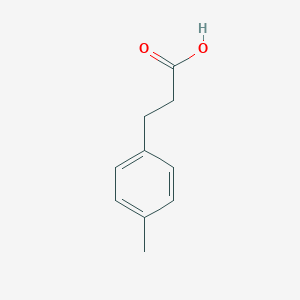

3-(p-Tolyl)propionic acid

Übersicht

Beschreibung

3-(p-Tolyl)propionic acid, also known as 3-(4-methylphenyl)propanoic acid, is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by a benzene ring conjugated to a propanoic acid moiety, with a methyl group attached to the para position of the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(p-Tolyl)propionic acid can be synthesized through several methods. One common synthetic route involves the reaction of p-tolylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Another method involves the Friedel-Crafts alkylation of toluene with acrylic acid, using a Lewis acid catalyst such as aluminum chloride. This method requires careful control of reaction conditions to prevent over-alkylation and to achieve the desired product .

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production with minimal by-products. Additionally, advancements in catalyst design and process optimization have improved the overall yield and cost-effectiveness of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

3-(p-Tolyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst, or nitrating agents like nitric acid and sulfuric acid.

Major Products

Oxidation: this compound aldehyde, this compound ketone.

Reduction: 3-(p-Tolyl)propanol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(p-Tolyl)propionic acid is utilized as a building block in organic synthesis due to its versatile reactivity. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Key Reactions:

- Coupling Reactions : It is employed in coupling reactions involving carbodiimides, particularly in the formation of amides and esters. For instance, it was used in the coupling of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide with specific imidazole resins to create novel compounds .

- Synthesis of Antagonists : The compound has been involved in synthesizing P2X7 receptor antagonists, which are significant for therapeutic applications in pain management and inflammatory diseases .

Medicinal Chemistry

Research indicates that this compound can influence biological activities through its structural properties.

Case Studies:

- A study explored the structure-activity relationship (SAR) of 4,5-diarylimidazolines synthesized from this acid, demonstrating its potential as a lead compound for developing new drugs targeting the P2X7 receptor .

- The compound has also been investigated for its role in the synthesis of anti-cancer agents through organometallic chemistry, where it serves as a ligand that can stabilize metal complexes with biological activity .

Biocatalysis

Recent advancements in biocatalysis have highlighted the utility of this compound as a substrate for UbiD-like enzymes. These enzymes facilitate decarboxylation reactions, which are crucial for synthesizing various aromatic compounds.

Biocatalytic Applications:

- UbiD-like enzymes have shown efficacy in catalyzing (de)carboxylation reactions involving this compound, expanding its application scope in green chemistry and sustainable processes .

Data Tables

Wirkmechanismus

The mechanism of action of 3-(p-Tolyl)propionic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(3-Methylphenyl)propanoic acid

- 3-(4-Methoxyphenyl)propanoic acid

- 3-(4-Hydroxyphenyl)propanoic acid

Uniqueness

3-(p-Tolyl)propionic acid is unique due to the presence of the methyl group at the para position of the benzene ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties .

Biologische Aktivität

3-(p-Tolyl)propionic acid, a compound with the chemical formula , is an aromatic carboxylic acid that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse research findings, including its anti-inflammatory properties, metabolic pathways, and potential applications in drug development.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound and its derivatives. For instance, research evaluating various derivatives of propanoic acid moieties demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Key Findings :

- At a concentration of 100 µg/mL, derivatives exhibited low toxicity (viability between 94.71% to 96.72%).

- Significant inhibition of TNF-α production was observed, with reductions ranging from 44% to 60%.

- The compound also modulated the release of IL-10, suggesting a potential role in chronic inflammation relief .

Metabolic Pathways

The metabolic behavior of this compound has been investigated in microbial systems. Studies indicate that certain bacterial strains can metabolize this compound effectively, leading to the production of catechols, which are important in various biochemical pathways .

Metabolic Insights :

- In a controlled experiment, cell extracts from Pseudomonas sp. were able to metabolize this compound, indicating its utility as a substrate for microbial growth.

- The degradation products included catechols, which are known to have their own biological activities .

Toxicity and Safety Profile

According to DrugBank data, this compound is categorized as non-carcinogenic and exhibits low toxicity in acute exposure scenarios. The compound has been evaluated for various pharmacokinetic properties including absorption and distribution within biological systems .

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| P-glycoprotein Substrate | Non-substrate |

| Ames Test | Non-toxic |

Case Studies

- Case Study on Cytokine Modulation :

- Microbial Metabolism Study :

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYGRLNSOKABMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164562 | |

| Record name | 3-(p-Tolyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505-50-6 | |

| Record name | 3-(4-Methylphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1505-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Tolyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1505-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(p-Tolyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-tolyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(P-TOLYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG327JNM0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What happens when 3-(p-tolyl)propionic acid is subjected to nitration conditions in acetic anhydride?

A1: Nitration of this compound in acetic anhydride leads to the formation of a spiro lactone adduct. [] This reaction proceeds with good yield and results in a mixture of diastereomers. [] You can find more details about the reaction mechanism and product characterization in the cited paper. []

Q2: Are there any known biological applications for this compound?

A2: While the provided abstracts don't delve into biological applications, one mentions the use of this compound in conjunction with an aromatic amino acid aminotransferase. [] This suggests potential enzymatic activity involving the compound, warranting further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.